1,3-Dioxan-5-amine

Description

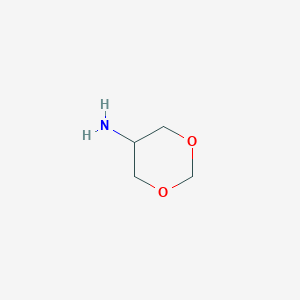

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLBMIGVOLSSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628912 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154917-36-9 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dioxan 5 Amine and Its Advanced Derivatives

Direct Synthetic Pathways to 1,3-Dioxan-5-amine

Direct synthesis of the parent compound, this compound, often involves the introduction of an amine group onto a pre-existing 1,3-dioxane (B1201747) ring system. These methods are valued for their efficiency and straightforward approach to obtaining the target molecule.

Amination Strategies for 1,3-Dioxane Core Structures

One of the primary strategies for synthesizing this compound involves the reductive amination of 1,3-dioxan-5-one (B8718524). This common and plausible route begins with the ketone precursor, which can be generated in situ through acid-catalyzed reactions. vulcanchem.com The 1,3-dioxan-5-one is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate (B1210297), in the presence of a reducing agent like sodium cyanoborohydride to form the desired this compound. vulcanchem.com

Another approach involves the reduction of 5-nitro-1,3-dioxane (B6597036) derivatives. For instance, 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) can be reduced to 2,2-dimethyl-5-amino-1,3-dioxane using reagents like palladium on carbon (Pd/C) with ammonium formate (B1220265). prepchem.com This method provides a high-yielding pathway to the aminated dioxane.

Recent advancements have also explored intermolecular C-H amination reactions. These methods can create unusual N,O-acetal azetidines from 1,3-dioxane-derived substrates, which can be further modified. chemrxiv.org

| Precursor | Reagents | Product | Yield | Reference |

| 1,3-Dioxan-5-one | Ammonia, Sodium Cyanoborohydride | This compound | - | vulcanchem.com |

| 2,2-Dimethyl-5-nitro-1,3-dioxane | 5% Pd/C, Ammonium Formate, Methanol (B129727) | 2,2-Dimethyl-5-amino-1,3-dioxane | 70% | prepchem.com |

Catalytic Hydrogenation of 1,3-Dioxan-5-oxime Precursors

Catalytic hydrogenation presents a robust method for the synthesis of 5-amino-1,3-dioxanes from their corresponding 5-oxime precursors. The 1,3-dioxan-5-one oximes, which are novel compounds, can be prepared by the direct acetalization of 1,3-dihydroxyacetone (B48652) oxime with an appropriate ketone or aldehyde. google.com

The subsequent hydrogenation of the 1,3-dioxan-5-one oxime is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comcore.ac.uk For example, 2,2-dimethyl-1,3-dioxan-5-one (B43941) oxime can be hydrogenated at 60°C under a hydrogen pressure of 7 bars to yield 5-amino-2,2-dimethyl-1,3-dioxane. google.com This process is advantageous as it avoids the use of unstable and potentially explosive nitro-intermediates, which are common in other synthetic routes. google.com

A study detailed the hydrogenation of a mixture containing 2,2-dimethyl-1,3-dioxan-5-one oxime in methanol with a 5% palladium on carbon catalyst. The reaction was maintained at 60°C for 5 hours under a hydrogen pressure of 7 bars, resulting in a 72% yield of the crude 5-amino-2,2-dimethyl-1,3-dioxane. google.com

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| 2,2-Dimethyl-1,3-dioxan-5-one oxime | 5% Pd/C | 60°C, 7 bar H₂, 5 hours | 5-Amino-2,2-dimethyl-1,3-dioxane | 72% | google.com |

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the creation of a diverse library of compounds with potentially unique biological activities. The Prins cyclization is a key reaction in this context, enabling the construction of the 1,3-dioxane ring with various substituents.

Prins Cyclization for Diversified 1,3-Dioxane Derivatives

The Prins reaction is a powerful acid-catalyzed condensation between an alkene and an aldehyde. scielo.br This reaction and its variations have been extensively utilized for preparing a wide range of carbo- and heterocycles. acs.org In the context of 1,3-dioxane synthesis, it typically involves the reaction of an alkene with formaldehyde (B43269). researchgate.nettandfonline.com The reaction proceeds through the formation of an oxocarbenium ion, which then reacts with the alkene. acs.org

Molecular iodine has emerged as a mild, effective, and versatile catalyst for the Prins cyclization to produce 4-substituted 1,3-dioxane derivatives. researchgate.netresearchgate.net This method offers several advantages, including simplicity, cost-effectiveness, high yields, short reaction times, and high selectivity. researchgate.net The reaction involves the cross-coupling of olefins with aldehydes under mild conditions. researchgate.net

J. S. Yadav and coworkers reported a method for synthesizing 1,3-dioxane derivatives via an iodine-mediated Prins cyclization with excellent yields. researchgate.netresearchgate.net This methodology is not limited to formaldehyde and works well with other aldehydes such as acetaldehyde (B116499) and propionaldehyde. researchgate.net The reaction of styrene (B11656) derivatives with paraformaldehyde in the presence of iodine yields the corresponding 1,3-dioxane derivatives in good isolated yields, ranging from 82% to 92%. researchgate.net

| Olefin | Aldehyde | Catalyst | Yield | Reference |

| Styrene derivatives | Paraformaldehyde | I₂ | 82-92% | researchgate.net |

| Various alkenes | Formaldehyde, Acetaldehyde, Propionaldehyde | I₂ | Excellent | researchgate.net |

Dodecylbenzenesulfonic acid (DBSA) has been identified as an efficient catalyst for the Prins cyclization of styrenes with formaldehyde or acetaldehyde in water. tandfonline.comtandfonline.com This approach is noteworthy for its use of an aqueous medium, which offers environmental and economic benefits. tandfonline.com DBSA acts as both a surfactant and a catalyst, facilitating the reaction between hydrophobic organic substrates and the aqueous phase. tandfonline.com

The DBSA-catalyzed reaction can proceed well even with less reactive ketones like acetophenone, reacting with formaldehyde in water to give 1,3-dioxan-5-ylphenylmethanone in good yield. tandfonline.comtandfonline.com This method also allows for the direct use of aqueous formaldehyde solutions instead of paraformaldehyde, which is often used in other protocols. tandfonline.com The reaction conditions are typically optimized for temperature and catalyst loading to achieve high yields. tandfonline.com For example, the reaction of styrene with aqueous formaldehyde solution can be carried out at 80°C with 12 mol% DBSA. tandfonline.com

| Olefin/Ketone | Aldehyde | Catalyst | Medium | Yield | Reference |

| Styrenes | Formaldehyde/Acetaldehyde | DBSA | Water | Good | tandfonline.com |

| Acetophenone | Formaldehyde | DBSA | Water | Good | tandfonline.comtandfonline.com |

| Styrene | Aqueous Formaldehyde | 12 mol% DBSA | Water | - | tandfonline.com |

Acetalization Reactions for 1,3-Dioxane Formation

The formation of the 1,3-dioxane ring is a fundamental step in the synthesis of this compound and its derivatives. This is typically achieved through acetalization reactions, where a 1,3-diol or its equivalent reacts with a carbonyl compound. The stability of the 1,3-dioxane ring under various conditions makes it an effective protecting group in organic synthesis. thieme-connect.de

Piperidine (B6355638) has been effectively utilized as a catalyst in the condensation of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes. jptcp.comemanresearch.org This reaction leads to the formation of Schiff bases and the corresponding 1,3-dioxane derivatives. jptcp.com The products, specifically cis and trans-5-methyl-2-(substituted-phenyl)-1,3-dioxan-5-amines, can be separated and characterized using spectroscopic methods. emanresearch.org This methodology highlights a practical approach for the protection of carbonyl groups in aldehydes. emanresearch.org The use of piperidine as a catalyst is also noted in the Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328). clockss.org In one study, the reaction of (4R,5R)-4-methyl-2-phenyl-1,3-dioxan-5-amine was carried out in the presence of piperidine and DBU. nih.gov

The condensation of 1,3-propanediol (B51772) or its derivatives with aldehydes and ketones is a common method for synthesizing 1,3-dioxanes. ontosight.ai For instance, substituted aldehydes from the vanillin (B372448) series have been condensed with 1,3-propanediol in boiling benzene (B151609) using a sulfo cation exchanger as a catalyst to produce functionally 2-R-substituted 1,3-dioxanes in high yields. researchgate.netlookchem.com This reaction is typically performed by boiling the reactants for 16–18 hours and monitoring the reaction's completion by the amount of water collected in a Dean-Stark trap. lookchem.com

A ring-closure reaction of a protected serinol derivative with 2-bromo-1,1'-diethoxyethane and p-toluenesulfonic acid in toluene (B28343) has been used to obtain the 5-amino-1,3-dioxane ring. biorxiv.org

Table 1: Examples of Condensation Reactions for 1,3-Dioxane Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Amino-2-methyl-1,3-propanediol | Aromatic Aldehydes | Piperidine | Schiff bases and 1,3-dioxanes | jptcp.com |

| Substituted Aldehydes (Vanillin series) | 1,3-Propanediol | Sulfo cation exchanger FIBAN K-1, boiling benzene | Functionally 2-R-substituted 1,3-dioxanes | researchgate.netlookchem.com |

| Aldehydes | 2,2-bis(hydroxymethyl)-1,3-propanediol | Phosphotungstic acid, DMF, microwave irradiation | Disulfonate salt-type cleavable surfactants with a 1,3-dioxane ring | sioc-journal.cn |

Synthesis of 1,3-Dioxan-5-one Intermediates

The synthesis of this compound often proceeds through a 1,3-dioxan-5-one intermediate, which can be subsequently converted to the desired amine via reductive amination. vulcanchem.com These ketone intermediates are valuable precursors for a variety of synthetic transformations. google.com

A method for producing 1,3-dioxan-5-ones involves the oxidation of a mixture of 1,3-dioxane and 1,3-dioxolane (B20135) derivatives under oxidative esterification conditions. google.comgoogle.com This process selectively oxidizes the 1,3-dioxane to the corresponding 1,3-dioxan-5-one, while the 1,3-dioxolane is converted to an ester dimer. google.com This difference in reactivity allows for the separation of the desired dioxanone. google.com The enzymatic cleavage of a 1,3-dioxane ring through oxidation of the acetal (B89532) carbon to form an ester has also been observed in metabolic studies. nih.gov Additionally, various aromatic 1,3-dioxanes can be directly converted to their respective hydroxypropyl esters using pyridinium (B92312) hydrobromide perbromide and sodium acetate in water. researchgate.net

A general and efficient route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones starts from tris(hydroxymethyl)nitromethane (B93346). cdnsciencepub.comcdnsciencepub.comusask.ca This multi-step procedure involves the condensation of tris(hydroxymethyl)nitromethane with an aldehyde or ketone to form a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. cdnsciencepub.comgoogle.com This reaction is often catalyzed by a strong acid like p-toluenesulfonic acid or boron trifluoride etherate. cdnsciencepub.comgoogle.com The resulting nitro-dioxane is then reduced to the corresponding amine, which can be further transformed. A key step in this sequence is the conversion of the nitro group to a carbonyl group to yield the 1,3-dioxan-5-one. cdnsciencepub.comusask.ca The synthesis of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane has been achieved by reacting tris(hydroxymethyl)nitromethane with acetone (B3395972) in the presence of phosphorus pentoxide. mdpi.com

In a related synthesis, 2,2-dimethyl-1,3-dioxan-5-one was prepared from tris(hydroxymethyl)aminomethane by first reacting it with 2,2-dimethoxypropane (B42991) to form 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, followed by oxidative cleavage with sodium periodate. chemicalbook.com

Table 2: Synthesis of 1,3-Dioxan-5-one Intermediates

| Starting Material | Key Reagents/Steps | Product | Reference |

| 1,3-Dioxane/1,3-Dioxolane Mixture | Oxidative esterification conditions | 1,3-Dioxan-5-one | google.comgoogle.com |

| Tris(hydroxymethyl)nitromethane | Condensation with aldehyde/ketone, further transformations | 2-Alkyl- or 2,2-Dialkyl-1,3-dioxan-5-one | cdnsciencepub.comcdnsciencepub.comusask.ca |

| Tris(hydroxymethyl)aminomethane | 1. 2,2-Dimethoxypropane; 2. Sodium periodate | 2,2-Dimethyl-1,3-dioxan-5-one | chemicalbook.com |

| Dihydroxyacetone dimer | Trialkoxyalkanes, acetic acid catalyst | In situ generated 1,3-dioxan-5-one derivatives | scispace.com |

Derivatization at the C-5 Position (e.g., Acetyl and Hydroxyalkyl Derivatives)

The amine group at the C-5 position of this compound provides a convenient handle for further functionalization, allowing for the introduction of various substituents. vulcanchem.com

Derivatives of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxanes have been synthesized in high yields. finechem-mirea.ru The synthesis of these compounds allows for the exploration of their biological activities. finechem-mirea.ru

In one example, 6-hydroxy-N-((4R,5R)-4-methyl-2-phenyl-1,3-dioxan-5-yl)hexanamide was synthesized from (4R,5R)-4-methyl-2-phenyl-1,3-dioxan-5-amine and ε-caprolactone. nih.gov This demonstrates the ability to introduce a hydroxyalkyl chain onto the amine.

Furthermore, the synthesis of prodrugs of penciclovir (B1679225) involved the preparation of 2-amino-9-(2-(2-oxo-1,3-dioxan-5-yl)ethyl)purine. acs.orgnih.gov This intermediate was then used to create a series of alkyl monocarbonate derivatives, highlighting the utility of the 1,3-dioxane scaffold in medicinal chemistry. acs.orgnih.gov The derivatization at the 5'-position of nucleoside analogues with amino or ureido groups has also been explored. nih.gov

The functionalization at the C-5 position is a key strategy for creating diverse libraries of this compound derivatives with potential applications in various fields, including drug discovery and materials science.

Advanced Synthetic Strategies for Complex 1,3-Dioxane-5-amine Scaffolds

The 1,3-dioxane framework serves as a versatile scaffold in organic synthesis, enabling the construction of complex molecular architectures. Advanced synthetic methodologies have been developed to introduce diverse functionalities and create intricate derivatives based on this core structure. These strategies include the targeted synthesis of specific ligand types and the application of efficient multicomponent reactions to build elaborate systems.

Synthesis of Gem-Diaminomethyl-1,3-Dioxane Ligands

The synthesis of 1,3-dioxanes featuring geminal amino functionalities at the C5 position provides access to valuable chelating ligands and synthetic intermediates. A key approach involves the preparation of a 5,5-bis(halomethyl)-1,3-dioxane intermediate, which can then undergo nucleophilic substitution with appropriate amine sources.

One established route begins with the protection of 2,2-bis(bromomethyl)-1,3-propanediol. This starting material is reacted with acetone or 2,2-dimethoxypropane to form the corresponding acetal, 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (B1368345). google.comdiva-portal.org This intermediate serves as a stable and versatile electrophile for subsequent reactions.

The crucial step for introducing the amino groups involves a double nucleophilic substitution reaction. The 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is heated in a solvent such as dimethylsulphoxide (DMSO) with an amine. google.com For instance, reaction with benzylamine (B48309) leads to the formation of a cyclized product, a 1-benzyl-3,3-disubstituted azetidine, after an intramolecular cyclization. google.com To achieve gem-diaminomethyl structures, alternative amines or reaction pathways would be necessary. Other known methods for converting carboxyamides to gem-diamino derivatives could also be employed. google.com

The synthesis of the key intermediate and its subsequent reaction are summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2,2-Bis(bromomethyl)-1,3-propanediol | Acetone, p-toluenesulfonic acid | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 99% | google.com |

| 2 | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, Benzylamine | Sodium carbonate, Dimethylsulphoxide, 135°C | 3,3-Bis(hydroxymethyl)-1-benzylazetidine (after deprotection) | 47% | google.com |

This table outlines the synthesis of a key intermediate, 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, and a subsequent transformation as described in the cited literature.

Multicomponent Reaction Approaches to 1,3-Dioxane-Related Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. Current time information in Bangalore, IN. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating diverse libraries of compounds. orgsyn.org

The 1,3-dioxane-4,6-dione scaffold, commonly known as Meldrum's acid or its derivatives, is a particularly useful building block in MCRs. Current time information in Bangalore, IN.researchgate.net Its high acidity and reactivity allow it to participate in a variety of reaction cascades.

For example, a pseudo eight-component, one-pot reaction has been developed for the synthesis of complex dispiro[quinoline-bis(1,3-dioxane)] derivatives. Current time information in Bangalore, IN. This reaction involves the condensation of an aromatic aldehyde, an aromatic amine, and Meldrum's acid, catalyzed by benzoic acid at room temperature. Current time information in Bangalore, IN. The process proceeds through a sequence of domino Knoevenagel, aldol (B89426), and Michael reactions to afford the intricate dispiro system in good yields. Current time information in Bangalore, IN.

Another example is a four-component reaction to produce dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives. orgsyn.org This method uses an aromatic aldehyde, a 1,3-dioxane-4,6-dione, an arylamine, and acetone, with L-ascorbic acid acting as an efficient organocatalyst. orgsyn.org The reaction cascade involves Knoevenagel, Michael, Diels-Alder, and intramolecular reactions. orgsyn.org

Three-component reactions have also been employed, such as the synthesis of 5-(1-phenyl-3-phenylprop-2-ynyl)-2,2-pentylidene-1,3-dioxane-4,6-dione derivatives. mdpi.com This approach combines an aldehyde, 2,2-pentylidene-1,3-dioxane-4,6-dione, and an arylacetylene in the presence of a copper catalyst. mdpi.com

The versatility of MCRs in generating complex dioxane-related systems is highlighted in the table below.

| Reaction Type | Key Reactants | Catalyst/Solvent | Product Type | Reference |

| Pseudo 8-Component | Aromatic Aldehydes, Aromatic Amines, Meldrum's Acid | Benzoic Acid / - | Dispiro[quinoline-bis(1,3-dioxane)] | Current time information in Bangalore, IN. |

| 4-Component | Aromatic Aldehydes, 1,3-Dioxane-4,6-dione, Arylamines, Acetone | L-Ascorbic Acid / - | Dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] | orgsyn.org |

| 3-Component | Aldehydes, 2,2-Pentylidene-1,3-dioxane-4,6-dione, Arylacetylene | Cu(OAc)₂·H₂O/Cu / - | 5-Substituted-1,3-dioxane-4,6-dione | mdpi.com |

This table showcases examples of multicomponent reactions utilizing 1,3-dioxane derivatives to construct complex molecular scaffolds.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxan 5 Amine Systems

Reactions Involving the Cyclic Acetal (B89532) Moiety

The 1,3-dioxane (B1201747) ring is a cyclic acetal that serves as a protective group for 1,3-diols or carbonyl compounds. Its stability and reactivity are central to the synthetic utility of molecules containing this scaffold.

Ring-Opening and Ring-Closure Transformation Pathways

The 1,3-dioxane ring can undergo cleavage under various conditions, typically involving Lewis or Brønsted acids. organic-chemistry.org The mechanism for the hydrogenolysis of 1,3-dioxanes with reagents like lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) is believed to proceed through the formation of an intermediate oxocarbenium ion. cdnsciencepub.com This key rate-determining step is influenced by the substitution pattern on the acetal. cdnsciencepub.com

Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxolanes are hydrogenolyzed more rapidly. cdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming the oxocarbenium ion from the five-membered ring structure compared to the six-membered one. cdnsciencepub.com

Regioselective ring-opening of 1,3-dioxane-type acetals is a powerful strategy in carbohydrate chemistry, allowing for the differential protection and manipulation of hydroxyl groups. researchgate.net The choice of reagents and reaction conditions dictates the outcome of the cleavage, yielding specific hydroxy ethers. For instance, reductive ring opening of a p-methoxybenzylidene acetal with diisobutylaluminium hydride (DIBAL-H) results in the formation of a benzyl (B1604629) ether on the sterically less hindered oxygen atom. researchgate.net In contrast, using other hydride reagents in combination with Lewis acids can lead to the formation of the benzyl ether at the more hindered position. researchgate.net

Cationic ring-opening polymerization is another significant transformation pathway for cyclic acetals like 1,3-dioxane. rsc.orgacs.org This process is often subject to cyclization of the resulting polymer chains. rsc.org

Annelation Reactions of 1,3-Dioxan-5-ones for Bridged Ring Systems

The ketone functionality in 1,3-dioxan-5-ones provides a handle for constructing more complex molecular architectures. A notable application is their use in stereoselective α,α′-annelation reactions to form bridged bicyclic systems. acs.orgnih.gov

In a typical transformation, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones react with electrophiles like methyl α-(bromomethyl)acrylate. acs.orgacs.org This reaction proceeds with complete stereocontrol to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov The stereochemical outcome is rationalized by the adoption of an intermediate boat-like conformation of the 1,3-dioxane ring, which minimizes steric and stereoelectronic interactions. acs.orgacs.org A subsequent kinetic protonation establishes an axial ester group on the newly formed cyclohexanone (B45756) ring. acs.org This axial ester can be epimerized to the more stable equatorial position using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). acs.orgacs.org This annelation strategy serves as a concise method for synthesizing highly substituted meso-cyclohexanones embedded within a bridged ring system. acs.org

| 1,3-Dioxan-5-one (B8718524) Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 2,2-dimethyl-1,3-dioxan-5-one (B43941) | Methyl α-(bromomethyl)acrylate, Pyrrolidine | Methyl 3,3-dimethyl-9-oxo-2,4-dioxabicyclo[3.3.1]nonane-7α-carboxylate | 40% |

| 2-phenyl-1,3-dioxan-5-one | Methyl α-(bromomethyl)acrylate, Pyrrolidine | Methyl 9-oxo-3α-phenyl-2,4-dioxabicyclo[3.3.1]nonane-7α-carboxylate | Data not specified |

Reactivity of the Amine Functional Group

The primary amine group in 1,3-dioxan-5-amine is a potent nucleophile and a base, defining a significant aspect of the molecule's reactivity.

Nucleophilic Acylation Reactions and Derivative Formation

The amine group readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters to form the corresponding amides. vanderbilt.edu This reaction is fundamental in peptide synthesis and for creating a vast array of amide-containing compounds. vanderbilt.edumasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. libretexts.org This addition step forms a tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the leaving group (e.g., chloride, carboxylate). libretexts.orgkhanacademy.org When reacting with an acid chloride or anhydride, a base is often added to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). vanderbilt.edu In the case of ester aminolysis, the reaction can be slower and may require heating. vanderbilt.edu The reaction of amines with acid anhydrides is a common method for forming amides. youtube.com

| Acylating Agent | General Product | Leaving Group |

|---|---|---|

| Acid Chloride (R-COCl) | Amide (R-CONHR') | Cl⁻ |

| Acid Anhydride (R-CO-O-CO-R) | Amide (R-CONHR') | R-COO⁻ |

| Ester (R-COOR'') | Amide (R-CONHR') | R''O⁻ |

Reactions Influenced by Silylated Amines

The reactivity of the amine in this compound can be modulated by converting it into a silylated amine (N-silylamine). Silylation alters the electronic properties of the amine, which can be exploited in various synthetic transformations. rsc.org N-silylamines can be synthesized through methods like the dehydrocoupling of amines with silanes or the hydrosilylation of imines. rsc.org

A key advantage of using N-silylamines is the facile cleavage of the Si-N bond upon completion of a reaction, typically through simple hydrolysis, to regenerate the free amine. rsc.org Silylation can enhance the nucleophilicity of the nitrogen atom in certain contexts or serve as a protecting group. For instance, N,N-bis(silyl)enamines exhibit unique reactivity towards electrophiles, providing routes to substituted 2-aza-1,3-butadienes and pyridines. acs.org In base-mediated reactions, silyl (B83357) amide bases such as KN(SiMe₃)₂ have been used to deprotonate weakly acidic C-H bonds, a process facilitated by cation-π interactions. acs.org This strategy has been applied to the synthesis of various heterocycles. acs.org The introduction of a silyl group to the amine of this compound could therefore open up novel reaction pathways that are not accessible with the parent amine.

Carbanion Chemistry of 1,3-Dioxan-5-ones

The α-protons adjacent to the carbonyl group in 1,3-dioxan-5-ones are acidic and can be removed by a strong base to form a carbanion, specifically a lithium enolate when using a lithium amide base. cdnsciencepub.com A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org

The deprotonation of 1,3-dioxan-5-ones can be achieved using lithium diisopropylamide (LDA). cdnsciencepub.com However, this reaction is often complicated by a competing reduction of the carbonyl group, where LDA acts as a hydride donor to produce the corresponding 1,3-dioxan-5-ol. cdnsciencepub.com This side reaction is more significant with 2-alkyl-1,3-dioxan-5-ones (acetals) than with their 2,2-dialkyl counterparts (ketals). cdnsciencepub.com The reduction can be minimized by using an internal quench procedure to trap the enolate as a silyl enol ether. cdnsciencepub.com

The resulting lithium enolates of dioxanones are effective nucleophiles. Their addition reactions to aldehydes exhibit threo-selectivity, which can be predicted using the Zimmerman-Traxler model for aldol (B89426) reactions. cdnsciencepub.com When these lithium enolates are quenched with water, self-aldol condensation products are observed. cdnsciencepub.com Furthermore, enantioselective deprotonation of 1,3-dioxan-5-ones bearing two different alkyl groups at the C2 position has been achieved with moderate success (up to 70% enantiomeric excess) using chiral lithium amide bases. cdnsciencepub.com

Generation and Characterization of Lithium, Boron, and Titanium Enolates

The generation of enolates from 1,3-dioxan-5-ones is a critical step for their use as nucleophiles in carbon-carbon bond-forming reactions. The stereochemical outcome of subsequent reactions is heavily dependent on the metal counterion and the conditions used for enolate formation.

Lithium Enolates: Lithium enolates of 1,3-dioxan-5-ones are typically generated by deprotonation with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a chiral lithium amide. nih.govresearchgate.net The use of chiral lithium amide bases, for instance those with a general structure of PhCH(Me)N(Li)R where R is a bulky group like adamantyl or a fluorinated group like CH2CF3, allows for efficient enantioselective deprotonation of C(s)-symmetrical dioxanones, achieving enantiomeric excesses of up to 90%. nih.govresearchgate.net The structure of lithium enolates in solution can be complex, often existing as aggregates like dimers or tetramers, which can influence their reactivity. nih.govethz.ch

Boron Enolates: Boron enolates are generated in situ from 1,3-dioxan-5-ones. nih.govresearchgate.net Reagents like dialkylboron triflates or chlorides, in the presence of a tertiary amine base, are commonly used. harvard.edu Dialkylboron triflates generally lead to the formation of (Z)-boron enolates. harvard.edu The geometry of the resulting boron enolate is crucial in dictating the stereochemistry of subsequent reactions, such as aldol additions. nih.govharvard.edu

Titanium Enolates: While less commonly discussed for 1,3-dioxan-5-ones specifically, titanium enolates of related δ-lactones have been studied. researchgate.net These are generated using reagents like CpTiCl2 and have shown high syn-selectivity in aldol reactions. researchgate.net The principles of their generation can be extended to dioxanone systems for achieving different stereochemical outcomes compared to lithium or boron enolates.

| Enolate Type | Generating Reagent(s) | Key Characteristics |

| Lithium | Strong amide bases (e.g., LDA), Chiral lithium amides | Can be generated enantioselectively; exists as aggregates in solution. nih.govresearchgate.netnih.gov |

| Boron | Dialkylboron triflates/chlorides + amine base | Generated in situ; geometry (E/Z) influences stereoselectivity. nih.govresearchgate.netharvard.edu |

| Titanium | CpTiCl2 | Demonstrates high syn-selectivity in related systems. researchgate.net |

Electrophilic Additions and Controlled Alkylations

Once generated, the enolates of 1,3-dioxan-5-ones can react with a variety of electrophiles. The control of these additions, particularly alkylations, is fundamental to their synthetic utility.

The more reactive sodium and lithium enolates are typically required for alkylation reactions. nih.gov The choice of solvent and the presence of additives like lithium chloride can significantly impact the diastereoselectivity of these reactions. uwo.ca For instance, the alkylation of amide enolates, a related system, shows that sodium enolates can undergo alkylation at lower temperatures than their lithium counterparts, leading to higher diastereoselectivities. uwo.ca

Research has focused on the functionalization of dioxanone substrates to synthesize not only alkyl derivatives but also thio and amino derivatives. researchgate.net The stereochemical control in these reactions is often directed by the chiral auxiliary inherent in the dioxanone structure or by the use of chiral reagents. nih.gov While additions to imines are possible, the stereoselectivity is often dominated by the oxazolidinone auxiliary in related Evans systems, rather than the choice of imine antipode. nih.gov

| Reaction Type | Enolate | Electrophile | Key Outcome/Control Element |

| Alkylation | Lithium/Sodium | Alkyl halides (e.g., Allyl bromide) | Reactivity and selectivity influenced by counterion, solvent, and temperature. nih.govuwo.ca |

| Aza-Aldol Addition | Sodium | Imines | Can achieve high stereoselectivity, often controlled by the core chiral structure. nih.gov |

Stereoselective Aldol Reactions with Dioxanone Enolates

Aldol reactions involving the enolates of 1,3-dioxan-5-ones provide a powerful method for the synthesis of monosaccharide derivatives and other polyhydroxylated structures. nih.govresearchgate.net The stereochemical outcome of these reactions is highly dependent on the enolate's metal counterion.

Boron enolates of 1,3-dioxan-5-ones react with aldehydes, such as benzaldehyde, to selectively yield the anti-aldol product with high diastereoselectivity (anti:syn ratios up to 96:4). nih.govresearchgate.net This high level of control is attributed to a well-organized, chair-like Zimmerman-Traxler transition state. harvard.edu

Lithium enolates , in contrast, generally provide high anti-selectivity only when reacting with aldehydes that are branched at the α-position. nih.govresearchgate.net When chiral lithium enolates are generated using optically pure chiral lithium amide bases, they can react with aldehydes to give aldol products with high diastereo- and enantioselectivity. thieme-connect.comthieme-connect.com For example, the reaction of these chiral lithium enolates with protected glyceraldehyde derivatives furnishes protected ketohexoses in high diastereo- and enantiomeric purity. nih.govresearchgate.net

Titanium enolates of similar cyclic ketones have been shown to react with high syn-selectivity, offering a complementary approach to the anti-selective boron enolates. researchgate.net

| Enolate | Aldehyde Type | Major Product Stereochemistry | Diastereomeric Ratio (ds) |

| Boron | Benzaldehyde | anti | up to 96:4 |

| Lithium | α-branched aldehydes | anti | High |

| Lithium (Chiral) | Protected glyceraldehyde | High diastereo- & enantioselectivity | N/A |

| Titanium | Various aldehydes | syn | >95:5 in most cases |

Detailed Mechanistic Investigations

Understanding the mechanisms underlying the reactions of this compound systems is crucial for optimizing existing methods and developing new synthetic strategies.

Catalytic Mechanisms (e.g., Prins Cyclization Catalysis)

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization, is a key method for synthesizing 1,3-dioxane structures. beilstein-journals.org The mechanism is believed to proceed through an oxocarbenium ion intermediate. beilstein-journals.orgnih.gov The reaction can be catalyzed by Brønsted or Lewis acids. researchgate.netacs.org

Recent studies have described an enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst, to produce chiral 1,3-dioxanes in good yields and excellent enantioselectivities. acs.org Isotope labeling experiments and computational studies suggest that this transformation proceeds through a concerted, highly asynchronous mechanism involving the addition of the olefin to an acid-activated formaldehyde (B43269) oligomer. acs.org

The stereochemical outcome of the Prins cyclization can be complex, with potential for racemization through various pathways, including a 2-oxonia-Cope rearrangement. nih.gov The mechanism of formation for related 1,3-oxazinanes has been shown to proceed through the transformation of a 1,3-dioxane intermediate, which is itself a product of a Prins reaction. researchgate.net A catalytic diastereoselective Prins reaction has also been utilized for the hydroxymethylation and hydroxylation of 1,3-diarylpropenes to prepare various 1,3-dioxanes, proceeding through a stepwise process involving a benzyl cation intermediate. nih.gov

Kinetics of Deprotonation Reactions

The deprotonation of the α-carbon to the carbonyl group in 1,3-dioxan-5-ones is the first step in enolate formation. The kinetics of this process are fundamental to controlling the subsequent reactions. Enantioselective deprotonation of symmetrical dioxanones can be achieved with high efficiency using chiral lithium amide bases. nih.govresearchgate.net

Kinetic resolution, a process that differentiates two enantiomers in a racemic mixture through a kinetically controlled reaction, is a powerful application of deprotonation kinetics. whiterose.ac.uk For a kinetic resolution to be effective, the deprotonation of one enantiomer must be significantly faster than the other. This requires a chiral base that can effectively discriminate between the two enantiomeric substrates. The lithiated intermediates formed must also be configurationally stable at the reaction temperature to prevent racemization. whiterose.ac.uk

While specific kinetic data for the deprotonation of this compound itself is not detailed in the provided references, studies on the kinetics of CO2 reaction with various amines show a two-step mechanism involving zwitterion formation followed by base-catalyzed deprotonation. utwente.nlresearchgate.net The rates of these steps are influenced by factors such as temperature, solvent, and the structure of the amine and base. utwente.nlresearchgate.net These general principles of deprotonation kinetics are applicable to the this compound system.

Applications in Advanced Organic Synthesis

1,3-Dioxan-5-amine as a Chiral Building Block

The inherent chirality and conformational rigidity of the 1,3-dioxane (B1201747) ring system make this compound and its derivatives powerful tools in asymmetric synthesis. This scaffold allows for precise control over the spatial arrangement of atoms, which is critical for creating enantiomerically pure compounds.

Enantioselective Transformations Leveraging 1,3-Dioxane Scaffolds

The 1,3-dioxane framework is instrumental in a variety of enantioselective transformations. The cyclic nature of the scaffold provides a predictable and rigid conformation that can influence the stereochemical outcome of reactions. For instance, chiral 1,3-dioxanes have been constructed using chiral phosphoric acid catalysts through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org This method provides access to optically active 1,3-polyol motifs, which are key structural units in polyketide natural products. rsc.org

Furthermore, the development of stereoconvergent catalytic methods has expanded the utility of chiral scaffolds like 1,3-dioxan-5-ones. nih.gov These methods, including dynamic kinetic asymmetric transformations, allow for the synthesis of compounds with quaternary stereocenters, which are prevalent in many pharmaceutical agents. nih.gov The 1,3-dioxane ring can also act as a chiral auxiliary, directing the stereochemistry of reactions on an attached substrate. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. sfu.ca

Research has also explored the enantioselective deprotonation of symmetrical 1,3-dioxan-5-ones using chiral lithium amide bases. acs.orgcdnsciencepub.com This approach can generate enolates with high enantiomeric excess, which can then react with various electrophiles to form chiral products. acs.org The stereoselectivity of these reactions is often dictated by the conformation of the dioxane ring and the nature of the substituents. cdnsciencepub.comcdnsciencepub.com

Stereocontrolled Synthesis of Polyoxygenated Natural Product Fragments

The synthesis of polyoxygenated natural products, which often feature multiple stereocenters and complex oxygenation patterns, presents a significant challenge in organic chemistry. This compound and related 1,3-dioxanone derivatives serve as valuable chiral building blocks for the stereocontrolled synthesis of these intricate molecules. usask.cad-nb.info The 1,3-dioxane ring acts as a protecting group for a 1,3-diol, a common motif in polyketides, while the amine or a ketone at the C5 position provides a handle for further synthetic manipulations. usask.caoiccpress.com

For example, the enolates derived from 1,3-dioxan-5-ones can undergo highly diastereoselective aldol (B89426) reactions with aldehydes to produce protected ketohexoses, which are precursors to various monosaccharides. acs.org The stereochemical outcome of these reactions can be controlled by the choice of the enolate (lithium or boron) and the reaction conditions. acs.org This methodology provides a powerful entry into the synthesis of complex carbohydrate structures.

Utilizing Chiral Hydrazone Methodologies

A powerful strategy for asymmetric synthesis involves the use of chiral hydrazones, and this compound is a suitable substrate for this methodology. The amine can be converted into a chiral hydrazone, such as a SAMP or RAMP hydrazone, by reaction with the corresponding chiral auxiliary. wikipedia.orgorgsyn.org This transformation introduces a chiral director that can effectively control the stereochemistry of subsequent reactions. wikipedia.org

The deprotonation of these chiral hydrazones with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. wikipedia.orgnih.gov This intermediate can then react with various electrophiles, such as alkyl halides, in a highly stereoselective manner. wikipedia.orgduke.edu The chiral auxiliary shields one face of the azaenolate, forcing the electrophile to approach from the less hindered side, thus establishing a new stereocenter with high fidelity. nih.gov After the alkylation step, the hydrazone can be cleaved, typically by ozonolysis or hydrolysis, to reveal the α-alkylated ketone or aldehyde and regenerate the chiral auxiliary. wikipedia.org

This methodology has been successfully applied to the asymmetric alkylation of 1,3-dioxan-5-one (B8718524), providing access to enantiomerically enriched α-substituted and α,α'-disubstituted ketodiols. usask.caresearchgate.net These products are versatile intermediates for the synthesis of various chiral molecules. researchgate.net The high degree of stereocontrol achievable with this method makes it a valuable tool for the construction of complex chiral building blocks from simple, achiral starting materials. mit.edu

Strategic Role as Synthetic Intermediates

Beyond its use as a chiral building block, this compound and its derivatives play a crucial role as versatile synthetic intermediates, providing access to other important chemical entities.

Precursors for Core Chemical Building Blocks (e.g., Serinol)

This compound is a key precursor for the synthesis of 2-amino-1,3-propanediol, commonly known as serinol. nih.govpolimi.itacs.org Serinol is a valuable, prochiral amino alcohol with a wide range of applications, including its use as an intermediate in the production of pharmaceuticals, X-ray contrast agents, and lipid analogs. nih.govvulcanchem.comresearchgate.net

| Starting Material | Reaction Steps | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) | 1. Hydrogenation 2. Hydrolysis | 1. Pd/C, Ammonium (B1175870) formate (B1220265) 2. Concentrated HCl | 70% (hydrogenation), 92% (hydrolysis) | google.com |

| 5-nitro-1,3-dioxane (B6597036) derivative | 1. Catalytic Hydrogenation 2. Hydrolysis | 1. Rh, Pt, or Pd catalyst 2. Strong organic acid | 70-93% | nih.gov |

| O,O'-benzylidene dihydroxyacetone (BDHA) | Reductive amination | Ammonia (B1221849), 5% Pd/C | 87% (of cis-2-phenyl-1,3-dioxan-5-amine) | tandfonline.comtandfonline.com |

Intermediates in the Synthesis of Nucleoside Analogs

This compound and its derivatives are valuable intermediates in the synthesis of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and often exhibit potent antiviral and anticancer activities. nih.govresearchgate.netthieme-connect.com The 1,3-dioxane ring serves as a stable, sugar-like scaffold onto which a nucleobase can be attached. vulcanchem.comacs.org

A common synthetic strategy involves the nucleophilic addition of a purine (B94841) or pyrimidine (B1678525) base to a 1,3-dioxane scaffold that has a suitable leaving group at the C5 position. researchgate.net This approach allows for the synthesis of both cis and trans isomers of the desired nucleoside analogs. researchgate.net For example, the alkylation of 2-amino-6-chloropurine (B14584) with 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane (B1265978) has been used to prepare precursors for the antiviral agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine and its analogs. nih.gov

Furthermore, this compound derivatives have been employed in the synthesis of carbocyclic nucleoside analogs, where a carbocyclic ring replaces the furanose sugar of natural nucleosides. cuni.czcas.czpsu.edu These analogs are often more resistant to enzymatic degradation. In these syntheses, the amino group of a bicyclic amine, which can be derived from a dioxane-containing precursor, serves as the attachment point for the construction of the nucleobase. cuni.cz

Catalytic and Organocatalytic Applications of 1,3-Dioxane Scaffolds

The rigid, chair-like conformation of the 1,3-dioxane ring system makes it an excellent scaffold for the design of chiral catalysts and ligands. The substituents on the ring can be positioned in well-defined spatial arrangements, which is crucial for achieving high stereoselectivity in asymmetric catalysis.

Chiral amines are a cornerstone of asymmetric catalysis, serving as both organocatalysts and as ligands for transition metals. rsc.org The incorporation of an amine functionality within the 1,3-dioxane framework, as in this compound, provides a versatile platform for developing novel chiral catalysts. The amine group can act as a coordinating site for metal catalysts or as the active site in organocatalysis, while the dioxane ring provides a rigid chiral environment.

Derivatives of this compound can be synthesized and utilized as ligands in a variety of asymmetric transformations. For example, chiral diamines derived from related scaffolds have been successfully employed in palladium-catalyzed asymmetric allylic amination reactions, which are powerful methods for the formation of C-N bonds. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.

Furthermore, organocatalysts based on chiral amine structures are widely used in reactions such as aldol and Michael additions. acs.org Glucosamine-based primary amines, which share structural similarities with functionalized 1,3-dioxan-5-amines, have been shown to be effective organocatalysts for direct asymmetric aldol reactions. acs.org The development of catalysts from this compound would involve leveraging the stereochemistry of the dioxane ring, which can be controlled by the choice of the starting diol and carbonyl compound used for its synthesis.

Table 2: Representative Chiral Catalysts Derived from Amine Scaffolds and Their Applications

| Catalyst/Ligand Type | Amine Scaffold | Reaction Type | Product | Enantioselectivity (ee) | Reference |

| Chiral Diamine Ligand | Cyclohexane-1,2-diamine | Pd-catalyzed Allylic Amination | Chiral Allylic Amines | Up to >90% | nih.gov |

| Organocatalyst | Glucosamine-derived Primary Amine | Asymmetric Aldol Reaction | Chiral β-Hydroxy Ketones | High | acs.org |

| Organocatalyst | Proline-derived Sulfonamide | Michael Addition | Chiral Michael Adducts | 81-86% | psu.edu |

| Chiral Ligand | Quinoline-based Schiff Base | 1,4-Addition | Chiral Ketones | High | thieme-connect.com |

Exploration of Homogeneous and Heterogeneous Catalytic Systems

The versatility of the 1,3-dioxane scaffold extends to its application in both homogeneous and heterogeneous catalysis. The choice between these two systems depends on factors such as catalyst recovery, reaction conditions, and scalability.

Homogeneous Catalysis:

In homogeneous catalysis, catalysts based on 1,3-dioxane derivatives are soluble in the reaction medium. This often leads to higher activity and selectivity due to the well-defined nature of the catalytic species and the absence of mass transfer limitations. chemistrydocs.commdpi.com Metal complexes with chiral ligands derived from this compound or related structures can be used for a wide range of transformations, including hydrogenations, C-C bond-forming reactions, and aminations. acs.orgchimia.ch For instance, ruthenium complexes with pincer-type ligands have been used for the hydrogenation of esters and amides in solvents like 1,4-dioxane (B91453). mdpi.com The amine functionality in a this compound-derived ligand could coordinate to the metal center and influence the catalytic activity and selectivity.

Heterogeneous Catalysis:

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. tandfonline.comrsc.org The this compound scaffold can be incorporated into heterogeneous catalysts by immobilizing it onto a solid support, such as silica (B1680970) or a polymer resin. mdpi.com For example, amine-functionalized silica has been used as a support for heteropolyacid catalysts in acetalization reactions. mdpi.com A catalyst featuring the this compound moiety could be prepared in a similar fashion, with the amine group serving as an anchoring point or as a basic catalytic site. Such heterogeneous catalysts could find applications in continuous flow reactors, offering a more sustainable approach to chemical synthesis. tandfonline.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalytic Systems Based on 1,3-Dioxane Scaffolds

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Soluble in reaction medium | Insoluble solid |

| Activity/Selectivity | Generally high due to well-defined active sites | Can be lower due to mass transfer limitations |

| Catalyst Recovery | Difficult, often requires distillation or extraction | Easy, by filtration or centrifugation |

| Recyclability | Often challenging | Generally straightforward |

| Reaction Conditions | Typically milder | May require more forcing conditions |

| Example Application | Ru-pincer complex in 1,4-dioxane for hydrogenation mdpi.com | Amine-functionalized silica as catalyst support mdpi.com |

Coordination Chemistry and Advanced Ligand Design

1,3-Dioxan-5-amine and its Derivatives as Coordination Moieties

The this compound molecule incorporates a six-membered dioxane ring and a primary amine group. This combination of an amine nitrogen and two ether oxygen atoms provides multiple potential coordination sites, making it an intriguing building block for ligand design. The amine group serves as a primary Lewis base, readily donating its lone pair of electrons to a metal center. mdpi.com The oxygen atoms of the dioxane ring, while weaker donors, can also participate in coordination, potentially leading to chelation.

The design of ligands based on the this compound framework focuses on creating multidentate systems that can form stable chelate rings with metal ions. The synthesis of such ligands often begins with the modification of the primary amine group. A common and effective strategy is the condensation reaction of the amine with aldehydes or ketones to form Schiff base ligands. This method is highly versatile, allowing for the introduction of a wide array of functionalities by varying the carbonyl compound.

Another synthetic approach involves N-alkylation or N-arylation to introduce additional coordinating groups. For instance, reaction with 2-chloromethylpyridine could yield a tridentate N,N,O-donor ligand. The inherent structure of the 1,3-dioxane (B1201747) ring provides a degree of conformational rigidity, which can be exploited to create pre-organized ligands that require minimal conformational change upon metal binding, an entropically favorable characteristic. hud.ac.uk The synthesis of more complex structures, such as polytopic or macrocyclic ligands, can be achieved through multi-step reactions, framing multiple 1,3-dioxane units within a larger molecular architecture. researchgate.net

The general synthetic routes for creating derivatives often involve standard organic reactions. For example, the formation of an imine (Schiff base) can be achieved by reacting this compound with a suitable aldehyde, often under reflux with azeotropic removal of water.

Table 1: Synthetic Strategies for 1,3-Dioxane-Based Ligands

| Reaction Type | Reagents | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|---|

| Schiff Base Condensation | Aldehyd (e.g., Salicylaldehyde) | Imine | N, O |

| N-Alkylation | Alkyl halide with donor group (e.g., 2-picolyl chloride) | Substituted Amine | N, N' |

Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. This effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands (the "chelate effect"). When a derivative of this compound coordinates to a transition metal, the primary coordination site is typically the nitrogen atom of the amino or imino group. mdpi.com

Depending on the ligand's design, the ether oxygen atoms of the dioxane ring or other introduced donor atoms can also bind to the metal. For example, a Schiff base ligand derived from salicylaldehyde (B1680747) and this compound could coordinate to a metal ion like Cu(II) or Ni(II) through the imine nitrogen and the phenolic oxygen, forming a stable six-membered chelate ring. The dioxane oxygens might engage in weaker interactions or coordinate to an adjacent metal center in a polynuclear complex.

The formation of a complex is a Lewis acid-base reaction where the metal ion acts as the Lewis acid (electron pair acceptor) and the ligand as the Lewis base (electron pair donor). youtube.com The geometry of the final complex (e.g., octahedral, square planar, tetrahedral) is dictated by several factors, including the size and oxidation state of the metal ion, the steric and electronic properties of the ligand, and the coordination number of the metal. For instance, first-row transition metals like Co(II), Ni(II), and Cu(II) frequently form four- or six-coordinate complexes. researchgate.net

Advanced Characterization of Metal Complexes

Once a metal complex is synthesized, its structure and properties must be rigorously characterized using a combination of analytical techniques.

A suite of spectroscopic methods is employed to elucidate the structure of newly synthesized metal complexes and confirm the coordination of the ligand to the metal center.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm its empirical formula. The experimental values are compared against the calculated values for the proposed structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination sites of the ligand. A shift in the vibrational frequency of a functional group (e.g., C=N of a Schiff base or N-H of an amine) upon complexation indicates its involvement in bonding with the metal. For example, the N-H stretching vibration in the free this compound would be expected to shift to a lower frequency in its metal complex. The appearance of new, low-frequency bands can often be assigned to metal-ligand vibrations (e.g., M-N and M-O). bingol.edu.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the complex. The d-d transitions are typically weak, while intense charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Chemical shifts of protons near the coordination sites are often affected by the metal ion. mdpi.com

Table 2: Representative Analytical Data for a Hypothetical [M(L)₂]Cl₂ Complex (L = Schiff base of this compound)

| Analysis Type | Expected Observation | Information Gained |

|---|---|---|

| Elemental Analysis | Experimental %C, H, N matches calculated values. | Confirmation of chemical formula. |

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands; new bands for ν(M-N) and ν(M-O). bingol.edu.tr | Identification of ligand coordination sites. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands. scirp.org | Insight into coordination geometry and electronic structure. |

For a complex involving a this compound derivative, X-ray diffraction would unambiguously confirm the mode of coordination. It would reveal whether the ligand acts as a bidentate or tridentate donor and show the exact conformation of the dioxane ring. Furthermore, it can elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate how the complex molecules pack in the solid state. mdpi.com This level of structural detail is crucial for establishing structure-property relationships. acs.org

Understanding the nature of the metal-ligand bond is fundamental to coordination chemistry. This interaction is primarily electrostatic but also has significant covalent character, especially with softer metal ions and polarizable ligands. The interaction between a transition metal and a ligand like a this compound derivative can be described by ligand field theory, which considers the effect of the ligand's electric field on the energies of the metal's d-orbitals. frontiersin.org

The strength of the metal-ligand interaction influences many properties of the complex, including its stability, color, and magnetic properties. mdpi.com The amine nitrogen is a strong σ-donor, while any introduced imine or aromatic groups can also participate in π-interactions (either as π-donors or π-acceptors). These interactions modulate the electron density at the metal center, which in turn affects its redox potential and catalytic activity. frontiersin.org Comparing the properties of complexes with different transition metals (e.g., Ni(II) vs. Cu(II)) allows for a systematic investigation of how the d-electron configuration of the metal influences the bonding and structure. nih.gov

Emerging Research Frontiers and Potential Applications

Supramolecular Interactions Involving 1,3-Dioxan-5-amine Derivatives

The study of non-covalent interactions is fundamental to understanding how molecules assemble in the solid state, influencing properties such as solubility, stability, and crystal morphology. Derivatives of this compound are notable for their capacity to form intricate supramolecular structures governed by specific intermolecular forces.

Hydrogen bonds are primary directional forces that dictate the assembly of this compound derivatives in the crystalline state. The amine group (N-H) serves as a hydrogen bond donor, while the oxygen atoms within the dioxane ring act as acceptors. X-ray crystallography studies have provided detailed insights into these interactions.

In the crystal structure of N-aryl-2,6-dimethyl-1,3-dioxan-4-amine derivatives, molecules are linked by pairs of N-H···O hydrogen bonds to form inversion dimers. nih.govresearchgate.net These dimers can be further consolidated by weaker C-H···O interactions, creating robust, higher-order structures. nih.gov For instance, in 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, the dioxane ring adopts a chair conformation, and the molecules assemble into dimers with an R²₂(12) ring motif. nih.gov

The diversity of hydrogen bonding is also evident in related structures. A study of cis-2-Isopropyl-1,3-dioxane-5-carbothioamide revealed the presence of both an intramolecular N-H···O hydrogen bond within the molecule and an intermolecular N-H···S hydrogen bond that links molecules together. iucr.org In cases where strong hydrogen bond donors are absent, such as in 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, the crystal packing is primarily controlled by weaker van der Waals forces and C—H⋯O interactions. iucr.org These investigations demonstrate how subtle changes to the substituents on the 1,3-dioxane (B1201747) scaffold can significantly alter the resulting supramolecular architecture.

Table 1: Crystallographic Data and Hydrogen Bonding in 1,3-Dioxane Derivatives

| Compound | Molecular Formula | Crystal System | Key Interactions | Ref. |

|---|---|---|---|---|

| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine | C₁₃H₁₉NO₂ | Monoclinic | N-H···O and C-H···O hydrogen bonds forming inversion dimers. | nih.gov |

| N-(3,5-diflourophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₂H₁₅F₂NO₂ | Triclinic | Molecules linked by hydrogen bonds to form dimers. | researchgate.net |

| cis-2-Isopropyl-1,3-dioxane-5-carbothioamide | C₈H₁₅NO₂S | Monoclinic | Intramolecular N-H···O and intermolecular N-H···S hydrogen bonds. | iucr.org |

Advanced Applications in Materials Science

The 1,3-dioxane framework is a key structural motif in the synthesis of functional polymers. By modifying the core structure to create polymerizable monomers, researchers can produce advanced materials with tailored properties for a range of applications, including in the biomedical field.

Derivatives of this compound are crucial precursors for cyclic carbonate monomers, specifically 1,3-dioxan-2-ones, which are used to synthesize aliphatic polycarbonates. rsc.org These polymers are of significant interest due to their biodegradability and biocompatibility.

A key strategy involves the synthesis of functional monomers that can be polymerized and then modified. For example, 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc), a monomer derived from a protected amino-diol, undergoes ring-opening polymerization (ROP) to form copolymers. researchgate.net In a study, TMAc was copolymerized with L-lactide (L-LA) using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting polymer, P(L-LA-co-TMAc), was then deprotected under acidic conditions to yield poly(L-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones) [P(L-LA-co-TAc)], a polycarbonate with pendant primary amine groups. researchgate.net These amino groups can serve as macro-initiators for subsequent grafting, allowing for the creation of complex multi-composite copolymers. researchgate.net

This approach highlights the utility of the 1,3-dioxane scaffold in creating functional monomeric units. The protected amine allows for controlled polymerization, while its subsequent deprotection provides reactive sites for post-polymerization functionalization, leading to materials with advanced properties. researchgate.netnih.gov

Table 2: Organocatalytic Copolymerization of L-lactide (L-LA) and 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc)

| Catalyst | Monomer Feed Ratio (L-LA/TMAc) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Ref. |

|---|---|---|---|---|---|---|

| DBU | 90/10 | 1 | 95 | 16,800 | 1.14 | researchgate.net |

| TBD | 90/10 | 0.5 | 96 | 20,400 | 1.12 | researchgate.net |

Data derived from research on the synthesis of amine-functionalized polycarbonates. researchgate.net

Development of Biochemical Probes and Advanced Pharmaceutical Scaffolds

The 1,3-dioxane ring is a versatile scaffold in medicinal chemistry, recognized for its ability to mimic natural structures like sugars and to serve as a rigid framework for orienting functional groups toward biological targets. vulcanchem.com This has led to its exploration in the design of new therapeutic agents and tools for biochemical research.

The this compound moiety and its derivatives have been successfully incorporated into molecules targeting a variety of biological receptors.

Bacterial Topoisomerase Inhibitors: A significant advancement is the development of novel bacterial topoisomerase inhibitors (NBTIs) that feature a 5-amino-1,3-dioxane linker. osu.edu These compounds show potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The linker provides crucial hydrogen bonding interactions with the enzyme's active site, and optimization of the scaffold has led to compounds with improved metabolic stability and reduced off-target effects, such as hERG channel inhibition. osu.edu

Serotonin (B10506) and Adrenergic Receptor Ligands: The 1,3-dioxane scaffold has been used to develop highly potent and selective agonists for the 5-HT₁A serotonin receptor. nih.gov For example, N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) emerged from these efforts as a full agonist with excellent brain bioavailability. nih.gov Furthermore, related structures have been synthesized as antagonists for NMDA and σ receptors, with the primary amine derivative 23a showing a high affinity (Ki = 24 nM) for the NMDA receptor. nih.gov

Orexin (B13118510) Receptor Antagonists: The scaffold is also present in selective antagonists for orexin receptors, which are involved in regulating the sleep-wake cycle. The compound (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is a key component of a selective orexin-2 receptor (OX2R) antagonist. bocsci.com

Table 3: Biological Activity of 1,3-Dioxane-Based Receptor Ligands

| Compound/Derivative | Target Receptor | Activity | Potency | Ref. |

|---|---|---|---|---|

| Dioxane-linked NBTIs (e.g., compound 79) | DNA Gyrase / Topoisomerase IV | Inhibitor | IC₅₀ = 0.004 / 0.002 µg/mL (S. aureus) | osu.edu |

| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (12) | 5-HT₁A | Full Agonist | pKi = 8.8 | nih.gov |

| Primary amine 23a | NMDA | Antagonist | Ki = 24 nM | nih.gov |

| Benzylamine (B48309) 13d | σ₁ | Antagonist | Ki = 19 nM | nih.gov |

| Derivative of (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | Orexin-2 (OX2R) | Selective Antagonist | N/A | bocsci.com |

Beyond specific receptor targeting, the this compound framework serves as a versatile starting point for a broader range of biologically active molecules. Its ability to act as a pyranose sugar mimic makes it a valuable scaffold for creating glycomimetics, which have potential as antiviral and antibacterial agents. vulcanchem.com

The compound (5-Amino-2,2-dimethyl- iucr.orgvulcanchem.comdioxan-5-yl)-methanol is described as a versatile building block for synthesizing not only pharmaceuticals but also agrochemicals, capitalizing on its distinct functional groups to build diverse molecular structures. lookchem.com Furthermore, derivatives like 2,2-dimethyl-1,3-dioxan-5-one (B43941) are key intermediates in the synthesis of complex natural product analogues, such as glycoside hydrolase inhibitors. researchgate.net The development of one-pot synthesis methods for related amine-substituted heterocyclic scaffolds further underscores the importance of these structures in providing rapid access to pharmacologically relevant compounds. acs.org

Q & A

Q. What analytical techniques are recommended for confirming the structure of 1,3-Dioxan-5-amine derivatives?

To confirm the structure of this compound derivatives, researchers should employ a combination of:

- X-ray crystallography : Provides definitive confirmation of molecular geometry and stereochemistry, as demonstrated in studies of similar dioxane derivatives .

- Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) : Critical for identifying functional groups, substituent positions, and electronic environments. For example, ¹H NMR can distinguish axial/equatorial proton configurations in the dioxane ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

Q. How can researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for amine handling apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile derivatives.

- Ventilation and storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with strong acids or oxidizers.

- Waste disposal : Neutralize with dilute acetic acid before disposal, following institutional guidelines for organic amines .

Q. What are the primary synthetic routes for preparing this compound derivatives?

Key methods include:

- Piperidine-catalyzed cyclization : Reacting aldehydes (e.g., benzaldehyde) with proline in ethanol under reflux to form 5-methyl-2-(substituted phenyl)-1,3-dioxan-5-amine derivatives. Reaction conditions (6 hours reflux) favor trans/cis isomer formation .

- Derivatization with CNBF : For analytical purposes, derivatives can be synthesized using 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance detection sensitivity .

Advanced Research Questions

Q. How can stereoselectivity be controlled in the synthesis of this compound derivatives?

Stereoselectivity depends on:

Q. What methodologies resolve contradictions in reported physicochemical data for this compound derivatives?

Contradictions arise from impurities or isomer mixtures. Mitigation strategies:

- Cross-validation : Compare data from NMR, X-ray, and HPLC (e.g., 99% purity thresholds) .

- Isomer separation : Use chiral columns (e.g., CHIRALPAK® IA) or recrystallization in hexane/ethyl acetate .

- Computational validation : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict NMR shifts and verify experimental data .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

- Transition state modeling : Tools like Q-Chem simulate nucleophilic attack at the amine site, predicting regioselectivity in alkylation reactions.

- Solvent effect analysis : COSMO-RS models assess solvent polarity impacts on reaction barriers (e.g., THF vs. DMF) .

- PubChem data integration : Use PubChem’s experimental logP and pKa values to parameterize molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.